molecular formula C17H15ClN2O4S B2580709 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105222-38-5

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2580709
CAS RN: 1105222-38-5
M. Wt: 378.83
InChI Key: YQKZNOKKQWHZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, also known as CESMEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Structure and Docking Studies

Studies have focused on the structural analysis and docking simulations of related oxadiazole compounds, providing insights into their potential interactions with biological targets. For instance, the crystal structure and docking studies of tetrazole derivatives, which share a similar sulfonamide and aryl ring framework, have been used to understand the orientation and interaction within the active sites of enzymes like cyclooxygenase-2, suggesting potential applications in designing COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Biological Evaluation

Synthetic efforts have yielded various oxadiazole derivatives with significant biological activities. Notably, compounds structurally related to 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anti-enzymatic properties. Such studies underscore the potential of these compounds in developing new therapeutic agents with antibacterial efficacy (Siddiqui et al., 2014).

Antimicrobial Agents

Compounds within the oxadiazole class, including those with chlorophenyl and ethoxyphenyl moieties, have demonstrated promising antimicrobial activities. Their synthesis and evaluation against various bacterial strains have highlighted their potential as novel antimicrobial agents, with some derivatives showing considerable activity against both Gram-positive and Gram-negative bacteria (Sah et al., 2014).

Antihypertensive and Antiviral Applications

The broader family of 1,2,4-oxadiazole derivatives, including those with arylsulfonylmethyl groups, have been explored for various pharmacological activities. Certain derivatives have shown antihypertensive activity in preclinical models, suggesting a potential avenue for the development of new cardiovascular drugs. Moreover, antiviral activities, including anti-HIV potential, have been reported for oxadiazole derivatives, opening up possibilities for their use in treating viral infections (Santilli & Morris, 1979).

Proton Exchange Membranes for Fuel Cells

In the field of materials science, oxadiazole derivatives have been investigated as components in proton exchange membranes for fuel cells. The inclusion of oxadiazole units in polymer matrices has been shown to improve the thermal and chemical stability of the membranes, which are crucial characteristics for medium-high temperature fuel cell applications (Xu et al., 2013).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-2-23-14-7-3-12(4-8-14)17-19-16(24-20-17)11-25(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZNOKKQWHZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

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